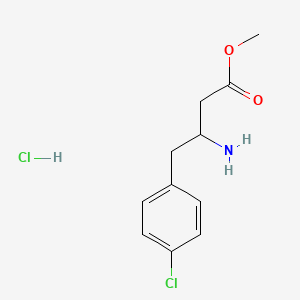

methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride

CAS No.: 1803589-69-6

Cat. No.: VC11991561

Molecular Formula: C11H15Cl2NO2

Molecular Weight: 264.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803589-69-6 |

|---|---|

| Molecular Formula | C11H15Cl2NO2 |

| Molecular Weight | 264.14 g/mol |

| IUPAC Name | methyl 3-amino-4-(4-chlorophenyl)butanoate;hydrochloride |

| Standard InChI | InChI=1S/C11H14ClNO2.ClH/c1-15-11(14)7-10(13)6-8-2-4-9(12)5-3-8;/h2-5,10H,6-7,13H2,1H3;1H |

| Standard InChI Key | ADTVJESKHUZDRU-UHFFFAOYSA-N |

| SMILES | COC(=O)CC(CC1=CC=C(C=C1)Cl)N.Cl |

| Canonical SMILES | COC(=O)CC(CC1=CC=C(C=C1)Cl)N.Cl |

Introduction

Chemical Identity

Chemical Name: Methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride

Synonyms:

-

4-Amino-3-(4-chloro-phenyl)-butyric acid methyl ester hydrochloride

-

Benzenepropanoic acid, β-(aminomethyl)-4-chloro-, methyl ester hydrochloride

CAS Number: 446053-47-0

Molecular Formula: C11H15Cl2NO2

Molecular Weight: 268.15 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C11H15Cl2NO2 |

| Molecular Weight | 268.15 g/mol |

| Structure | Contains a chlorophenyl group attached to a butanoate backbone with an amino group substitution . |

Structural Features

The compound features a methyl ester group (), an amino group (), and a chlorophenyl substituent. These functional groups contribute to its reactivity and potential biological activity.

SMILES Notation

COC(=O)CC(CN)C1=CC=C(C=C1)Cl .

Synthesis

Methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride is synthesized through esterification reactions involving intermediates like 4-amino-3-(4-chlorophenyl)butanoic acid. The process typically involves:

-

Starting Materials:

-

Chlorobenzene derivatives

-

Amino acids or their derivatives

-

-

Reaction Steps:

Applications

This compound has significant potential in pharmaceutical research due to its structural similarity to bioactive molecules.

Pharmacological Research

Compounds with similar structures have been investigated for:

-

Neuroprotective effects

-

Potential as GABA analogs

-

Use in treating neurological disorders such as epilepsy or anxiety .

Chemical Research

The compound serves as an intermediate in organic synthesis, particularly in the preparation of derivatives with enhanced biological activity.

Spectroscopic Characterization

Typical techniques used for characterization include:

-

NMR Spectroscopy (1H and 13C):

-

Confirms the presence of the methyl ester, amino, and aromatic groups.

-

-

Mass Spectrometry (MS):

-

Molecular ion peak at , corresponding to the molecular weight of the hydrochloride salt.

-

-

Infrared (IR) Spectroscopy:

Safety and Handling

As with many chemical compounds, proper precautions should be taken during handling:

-

Hazards: May cause irritation upon contact with skin or eyes.

-

Storage Conditions: Store in a cool, dry place away from incompatible materials like strong oxidizing agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume